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1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine -

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Catalog Number: EVT-11882949
CAS Number:
Molecular Formula: C8H13N5O2
Molecular Weight: 211.22 g/mol
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Product Introduction

Overview

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound that belongs to the class of nitroimidazole derivatives, which are known for their significant biological activities, particularly as antimicrobial agents. This compound features a piperazine ring, which is a common structural motif in various pharmacologically active compounds, and a nitroimidazole moiety that contributes to its therapeutic potential.

Source and Classification

The compound can be classified under the following categories:

  • Chemical Classification: Nitroimidazole derivative
  • Functional Classification: Antimicrobial agent
  • CAS Number: Not specifically listed in the provided sources, but related compounds have CAS numbers indicating their classification in chemical databases.
Synthesis Analysis

Methods

The synthesis of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves several steps that may include:

  1. Formation of the Nitroimidazole Ring: Starting from appropriate precursors, the nitroimidazole structure is formed through nitration reactions.
  2. Piperazine Attachment: The piperazine moiety is introduced through nucleophilic substitution reactions where the piperazine acts as a nucleophile.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The specific synthetic routes can vary, but they often involve multi-step organic reactions that require careful control of reaction conditions (temperature, solvent, etc.) to optimize yields and selectivity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can be derived based on its components:

  • Molecular Formula: C9H12N4O2
  • Molecular Weight: Approximately 196.22 g/mol

The structure consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) linked to a nitroimidazole group. The presence of the methyl and nitro groups on the imidazole ring influences its electronic properties and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can participate in various chemical reactions typical for nitro compounds:

  • Reduction Reactions: Nitro groups can be reduced to amines under specific conditions, which may alter the biological activity of the compound.
  • Substitution Reactions: The piperazine nitrogen can undergo alkylation or acylation, leading to derivatives with potentially different pharmacological profiles.

These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity.

Mechanism of Action

Process and Data

The mechanism of action for nitroimidazole derivatives like 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves:

  1. Reduction Under Anaerobic Conditions: The nitro group is reduced to form reactive intermediates that interact with cellular macromolecules.
  2. DNA Interaction: These intermediates can bind to DNA, leading to strand breaks and ultimately inhibiting bacterial growth or causing cell death.

This mechanism is particularly effective against anaerobic bacteria and certain protozoa, making these compounds valuable in treating infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: The nitro group is reactive and can undergo reduction or substitution reactions.

Relevant data on melting point, boiling point, and other physical constants may require specific experimental determination due to variability in synthesis methods.

Applications

Scientific Uses

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has potential applications in various fields:

  • Antimicrobial Therapy: It could be explored as a treatment option for infections caused by anaerobic bacteria or protozoa.
  • Drug Development: As part of ongoing research into new antimicrobial agents, this compound may serve as a lead structure for developing more effective drugs against resistant strains of pathogens.
Synthetic Methodologies and Chemical Optimization of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Regioselective Synthesis via Nucleophilic Aromatic Substitution

The core scaffold of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine relies on nucleophilic aromatic substitution (NAS) to establish the critical carbon-nitrogen bond between the imidazole and piperazine rings. This reaction exploits the electron-deficient character imparted by the ortho-positioned nitro group at the C4 position of the imidazole ring, which activates the C5 halogen (typically chlorine or fluorine) for displacement by piperazine. The reaction proceeds via a Meisenheimer intermediate, where the electron-withdrawing nitro group stabilizes the anionic σ-complex formed upon nucleophilic attack. This intermediate subsequently expels the halogen leaving group to restore aromaticity [2].

Regioselectivity is inherently controlled by the proximity of the nitro group: Substitution occurs exclusively at the C5 position when a halogen resides at C5 and a nitro group at C4. The reaction efficiency is highly sensitive to solvent polarity, temperature, and the nature of the leaving group. Fluorine, despite its poor leaving group ability in aliphatic systems, exhibits superior reactivity in NAS due to its high electronegativity, which enhances ring activation. Experimental data confirms that fluorinated imidazoles undergo coupling with piperazine at significantly faster rates (up to 3300-fold) than iodinated analogues under identical conditions [2]. Optimal yields (>85%) are achieved in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C using a slight excess of piperazine (1.2–1.5 equivalents) to drive the reaction to completion. Crucially, the 2-methyl group on the imidazole ring remains inert under these conditions, ensuring no competing side reactions [1] [2].

Table 1: Optimization of NAS Parameters for 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine Synthesis

Leaving Group (X)SolventTemperature (°C)Reaction Time (h)Yield (%)
FDMF80692
ClDMF1001285
BrDMF1001878
FEthanolReflux2465
ClAcetonitrile802470

Click Chemistry Approaches for Triazole Hybrid Conjugation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) serves as the cornerstone methodology for diversifying the piperazine nitrogen of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine into triazole-linked hybrids. This involves synthesizing an alkyne-functionalized precursor, 1-(N1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine (Intermediate 5), via propargylation of the secondary piperazine nitrogen. This key intermediate then undergoes regioselective [3+2] cycloaddition with diverse aromatic or alkyl azides (R-N₃) under click conditions [1] [3].

The CuAAC reaction employs catalytic copper sulfate (Cu₂SO₄, 5 mol%) with sodium ascorbate as a reducing agent in a tert-butanol/water (1:1) mixture at ambient temperature. This system generates active Cu(I) in situ, which coordinates both the alkyne and azide, lowering the activation barrier and ensuring exclusive formation of 1,4-disubstituted 1,2,3-triazole regioisomers. Reaction times typically range from 4–12 hours, yielding 75–95% of the desired triazole conjugates (9a–k, 10a–c, 11a–q) after simple extraction. The reaction tolerates broad azide diversity, including substituted phenyl, benzyl, heteroaryl (pyridyl, furyl), and alkyl azides, without epimerization or nitro group reduction. Structural confirmation relies on ¹H NMR (triazole proton singlet at δ 7.5–7.8 ppm), ¹³C NMR, and HRMS, with single-crystal X-ray analysis (e.g., for compound 9a) unequivocally confirming the triazole connectivity and regiochemistry [1] [3]. Notably, several triazole hybrids exhibit potent anticancer activity; for example, conjugate 9g demonstrated significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 2.00 ± 0.03 μM), attributed to hydrogen bonding between its triazole ring and Asp58 residue within the human estrogen receptor alpha (hERα) binding site [1].

Table 2: Representative Triazole Conjugates via CuAAC and MCF-7 Cytotoxicity

ConjugateR Group (Azide Origin)CuAAC Yield (%)MCF-7 IC₅₀ (μM)
9g4-Bromophenyl882.00 ± 0.03
9k4-Nitrophenyl825.00 ± 0.01
11aBenzyl90>50
11m2-Furyl8512.5 ± 0.2

Propargylation Strategies for Alkyne-Functionalized Intermediates

Efficient propargylation of the piperazine nitrogen is essential for enabling subsequent CuAAC diversification. This SN₂ reaction employs propargyl bromide (or mesylate) to alkylate the secondary amine of 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine. Optimization studies reveal that base selection and stoichiometry critically influence yield and purity. Employing diisopropylethylamine (DIPEA, 2.5 equivalents) as a non-nucleophilic base in anhydrous acetonitrile at 60°C for 8–10 hours achieves near-quantitative conversion (>95%) to the alkyne-functionalized intermediate 5 [1] [8].

Key considerations include:

  • Base Sensitivity: Stronger bases like sodium hydride (NaH) risk deprotonating the acidic C2 proton of the imidazole ring or promoting alkyne allene isomerization. DIPEA provides sufficient basicity without side reactions.
  • Solvent Anhydrity: Moisture induces hydrolysis of propargyl bromide, reducing effective concentration and generating propargyl alcohol as a side product.
  • Stoichiometry Control: A slight excess of propargyl bromide (1.3 equivalents) ensures complete consumption of the piperazinyl starting material while minimizing di-propargylated byproduct formation. The reaction progress is readily monitored by TLC (disappearance of the secondary amine spot) or LC-MS. Purification typically involves aqueous workup followed by chromatography or recrystallization, yielding the crystalline alkyne 5 characterized by its characteristic alkyne C≡CH stretch (ν ≈ 2100 cm⁻¹) in IR and resonances for the propargyl CH₂ (δ ~3.5 ppm) and C≡CH (δ ~2.2 ppm) in ¹H NMR [1].

Table 3: Propargylation Reaction Parameters and Outcomes

Base (Equivalents)SolventPropargyl Bromide (Equiv)Temperature (°C)Time (h)Yield (%)Purity (%)
DIPEA (2.5)CH₃CN1.360895>99
K₂CO₃ (3.0)Acetone1.5Reflux128095
TEA (3.0)CH₃CN1.560108590
NaH (1.2)THF1.20 to RT665*85

*Significant deprotonation/allene byproducts observed.

Solid-Phase Synthesis Techniques for Library Development

Solid-phase synthesis (SPS) enables rapid assembly of diverse libraries based on the 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine scaffold, circumventing labor-intensive purifications after each synthetic step. The "One Bead-One Compound" (OBOC) paradigm is particularly powerful. In this approach, the core imidazole-piperazine scaffold is anchored to functionalized resin beads (e.g., Wang resin with a carboxylic acid linker) via the piperazine nitrogen, typically using standard peptide coupling reagents like HBTU/DIPEA in DMF. Each bead carries many copies of a single unique compound [4] [6] [9].

Subsequent diversification involves two key stages performed iteratively on-bead:

  • Chemical Transformation: The immobilized scaffold undergoes reactions such as alkylation (e.g., propargylation) or acylation at the free piperazine nitrogen under standard SPS conditions. Excess reagents ensure high conversion, and thorough washing (DMF, DCM, MeOH) removes byproducts.
  • DNA-Encoding and Click Chemistry: Alkyne-functionalized beads are partitioned, and each pool reacts with a distinct azide via CuAAC. Crucially, after each cycloaddition step, a unique DNA oligonucleotide "barcode" is ligated to a DNA headpiece attached to the bead, chemically recording the synthetic history and azide identity. Following library synthesis, cleavage from the resin (e.g., using TFA/DCM) releases the triazole conjugates alongside their DNA tags for pooled screening against biological targets. Hits are identified by decoding the associated DNA sequence [4] [6].

Table 4: Comparison of Solid-Phase vs. Solution-Phase Synthesis for Library Generation

ParameterSolid-Phase SynthesisSolution-Phase Synthesis
PurificationSimple filtration/washing after each stepRequires chromatography after each step
Automation PotentialHigh (compatible with robotic synthesizers)Moderate to Low
Reaction MonitoringChallenging (requires cleavage tests)Straightforward (TLC, LC-MS)
Multi-step ComplexitySuitable for linear steps, convergent difficultHighly flexible for convergent routes
Library Size ScalabilityVery High (10⁶ - 10⁹ compounds)Moderate (10² - 10⁴ compounds)
DNA Encoding CompatibilityIntegral for DELsNot applicable
Typical Yield per Step85-95% (estimated)70-90% (after purification)

Green Chemistry Optimization in Piperazine-Imidazole Coupling

Recent efforts focus on enhancing the sustainability of synthesizing the core 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine scaffold and its derivatives by applying green chemistry principles. Key strategies involve solvent substitution, mechanochemical activation, and minimizing auxiliary reagents. The initial NAS coupling step benefits significantly from replacing high-boiling polar aprotic solvents (DMF, NMP) with greener alternatives. Ethanol/water mixtures (4:1) at 80°C achieve comparable yields (80–85%) to DMF while reducing environmental toxicity and simplifying waste handling [1] [7].

For the propargylation step, solvent-free mechanochemistry offers a compelling alternative. Ball milling 1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine with propargyl bromide and potassium carbonate (K₂CO₃) as a base for 60–90 minutes delivers the alkyne intermediate 5 in >90% yield with minimal solvent consumption (only occasional drops of ethanol for lubrication). This method eliminates volatile organic solvent use entirely [7]. CuAAC reactions also benefit from green optimization: Using copper nanoparticles immobilized on cellulose (CuNPs@Cellulose) as a heterogeneous catalyst in aqueous tert-butanol enables efficient triazole formation. This catalyst is recyclable (≥5 cycles with <5% activity loss) and reduces copper leaching into the product stream below ICP-OES detection limits (<0.1 ppm), enhancing product purity and sustainability [3]. These optimizations collectively improve the overall process mass intensity (PMI) and E-factor (kg waste/kg product), key green chemistry metrics.

Table 5: Green Chemistry Metrics for Optimized Steps vs. Conventional Methods

Synthetic StepConventional Method (PMI/E-factor)Optimized Green Method (PMI/E-factor)Key Improvements
NAS (Piperazine Coupling)DMF, 100°C (PMI 45 / E-factor 40)EtOH/H₂O, 80°C (PMI 12 / E-factor 8)Biodegradable solvent, lower energy
PropargylationCH₃CN, DIPEA, 60°C (PMI 50 / E-factor 45)Solvent-free milling, K₂CO₃ (PMI 5 / E-factor 2)Solvent elimination, shorter time
CuAAC (Triazole Formation)CuSO₄/NaAsc, tBuOH/H₂O (PMI 30 / E-factor 25)CuNPs@Cellulose, H₂O/tBuOH (PMI 15 / E-factor 10)Recyclable catalyst, reduced metal contamination

Properties

Product Name

1-(2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

IUPAC Name

1-(2-methyl-5-nitro-1H-imidazol-4-yl)piperazine

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c1-6-10-7(8(11-6)13(14)15)12-4-2-9-3-5-12/h9H,2-5H2,1H3,(H,10,11)

InChI Key

XSNZSKAAABDXFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])N2CCNCC2

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